molecular formula C14H20FN B1485795 4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline CAS No. 2098092-39-6

4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline

Cat. No.: B1485795
CAS No.: 2098092-39-6
M. Wt: 221.31 g/mol
InChI Key: BWRKFJQHSICPOJ-UHFFFAOYSA-N
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Description

“4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline” is a chemical compound with the molecular formula C14H20FN. It is used for scientific research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is based on a cycloalkane, which is a type of compound where carbon atoms are arranged in a ring . The molecule also contains an ethyl group, a fluorocyclopentyl group, and a methylamine group attached to the ring.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Hydroaminomethylation for N-Arylated Amines Synthesis : An efficient catalytic system was developed for the one-step synthesis of N-arylated amines, including 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline, demonstrating the utility of such compounds in synthetic chemistry (Zheng & Wang, 2019).
  • Kinetics and Mechanism of Aniline Reactions : A study on the kinetics and mechanism of anilines' reactions with ethyl S-aryl thiocarbonates provided insights into the reactivity of anilines, relevant to the synthesis and applications of aniline derivatives (Castro et al., 1999).

Materials Science Applications

  • Poly(N-methyl aniline) and Poly(N-ethyl aniline) Films : Research on the electrochemical polymerization of aromatic compounds with amino groups, including N-methyl and N-ethyl anilines, led to electroactive polymer films. These studies are significant for applications in materials science, particularly in developing conducting polymers (Athawale et al., 1999).

Spectroscopic and Theoretical Investigations

  • Spectral Properties of Anilino-Naphthoquinones : Studies on the vibrational spectra of 4-anilino-1,2-naphthoquinones, including those with p-methyl and p-ethyl substituents, revealed insights into the dimorphism and spectral properties, indicating the impact of substitution on the physical characteristics of these compounds (Matsunaga & Miyajima, 1979).

Mechanism of Action

The mechanism of action for “4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline” is not specified in the sources I found. The mechanism of action for a compound typically depends on its intended use, which is not provided for this compound .

Safety and Hazards

Specific safety and hazard information for “4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline” is not available in the sources I found. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for “4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline” are not specified in the sources I found. The future use and development of a compound typically depend on its properties and potential applications .

Properties

IUPAC Name

4-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c1-2-12-5-7-13(8-6-12)16-11-14(15)9-3-4-10-14/h5-8,16H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRKFJQHSICPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2(CCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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